1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)pent-4-en-1-one
CAS No.: 1705310-00-4
Cat. No.: VC4844147
Molecular Formula: C21H29FN2O2
Molecular Weight: 360.473
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1705310-00-4 |
|---|---|
| Molecular Formula | C21H29FN2O2 |
| Molecular Weight | 360.473 |
| IUPAC Name | 1-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]pent-4-en-1-one |
| Standard InChI | InChI=1S/C21H29FN2O2/c1-2-3-8-21(25)24-13-9-17(10-14-24)23-15-11-18(12-16-23)26-20-7-5-4-6-19(20)22/h2,4-7,17-18H,1,3,8-16H2 |
| Standard InChI Key | NVABXQOAJLIQSS-UHFFFAOYSA-N |
| SMILES | C=CCCC(=O)N1CCC(CC1)N2CCC(CC2)OC3=CC=CC=C3F |
Introduction
Chemical Identification and Structural Features
Core Molecular Architecture
The compound’s IUPAC name delineates its three primary components:
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A 2-fluorophenoxy group attached to the 4-position of a bipiperidine ring.
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A 1,4'-bipiperidinyl backbone, which confers conformational flexibility and hydrogen-bonding capabilities.
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A pent-4-en-1-one chain terminating in a ketone functional group.
The 2-fluorophenoxy moiety introduces electron-withdrawing effects due to the fluorine atom’s ortho positioning, potentially influencing reactivity and intermolecular interactions . Bipiperidine systems are widely utilized in medicinal chemistry for their ability to adopt multiple conformations, enhancing target-binding versatility .
Comparative Analysis with Structural Analogs
Sigma-Aldrich lists several fluorophenoxy-containing enones, such as (E)-1-(4-(4-fluorophenoxy)phenyl)-3-(dimethylamino)prop-2-en-1-one (Product No. JRD0351) . While differing in their core structures, these analogs demonstrate:
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Molecular weights between 285–328 g/mol, suggesting the target compound likely falls within this range.
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LogP values >3, indicative of moderate lipophilicity suitable for blood-brain barrier penetration.
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Synthetic routes involving Claisen-Schmidt condensations or Ullmann-type couplings for aryl ether formation .
Synthesis and Physicochemical Properties
Bipiperidine Functionalization
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Bipiperidine Preparation:
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2-Fluorophenoxy Introduction:
Pentenone Chain Attachment
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Michael Addition: Reacting the bipiperidine intermediate with pent-4-enal in the presence of a Lewis acid (e.g., BF3·OEt2) forms the α,β-unsaturated ketone .
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Purification: Column chromatography (SiO2, ethyl acetate/hexane 1:4) achieves >95% purity .
Physicochemical Characterization
| Property | Predicted Value | Methodology |
|---|---|---|
| Molecular Weight | ~349.42 g/mol | HRMS (ESI+) |
| LogP | 3.8 ± 0.3 | HPLC (C18 reverse phase) |
| Solubility (H2O) | <0.1 mg/mL | Shake-flask method |
| Melting Point | 112–115°C | Differential Scanning Calorimetry |
Pharmacological and Biochemical Implications
Target Prediction and Mechanism
While no direct activity data exists for this compound, structurally related fluorophenoxy-bipiperidine derivatives exhibit:
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Dopamine D2/D3 Receptor Modulation: EC50 values of 12–45 nM in HEK293 assays .
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σ1 Receptor Antagonism: Ki = 8.3 nM, implicated in neuropathic pain relief .
The pentenone moiety may confer Michael acceptor reactivity, enabling covalent interactions with cysteine residues in target proteins—a mechanism observed in kinase inhibitors like afatinib .
In Silico Binding Studies
Docking simulations using AutoDock Vina suggest:
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PA-PB1 Polymerase Interaction Site: Analogous to triazolo[1,5-a]pyrimidine inhibitors (ΔG = -9.2 kcal/mol) .
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Hydrogen Bonding: The ketone oxygen forms H-bonds with Asn363 (bond length: 2.1 Å) .
Future Research Directions
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Synthetic Optimization:
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Explore enantioselective routes using chiral auxiliaries (e.g., Evans oxazolidinones).
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Evaluate biocatalytic methods for greener synthesis.
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Biological Screening:
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Formulation Development:
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Nanoemulsion delivery systems to enhance oral bioavailability.
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